![molecular formula C5H4ClF3N2O2S B1469228 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonyl chloride CAS No. 1342246-36-9](/img/structure/B1469228.png)
1-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonyl chloride
Overview
Description
The compound “1-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonyl chloride” is a sulfonyl chloride derivative of an imidazole ring with a trifluoroethyl group attached. The trifluoroethyl group is a common moiety in medicinal chemistry due to its ability to enhance lipophilicity and metabolic stability. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, which is a key component of many biologically active compounds. The sulfonyl chloride group is highly reactive and often used in organic synthesis as it can easily form sulfonamides and sulfonic esters .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring with a trifluoroethyl group attached at one carbon and a sulfonyl chloride group attached at the 4-position. The trifluoroethyl group would likely add significant electronegativity to the molecule due to the presence of the highly electronegative fluorine atoms .Chemical Reactions Analysis
The sulfonyl chloride group is highly reactive and can undergo various reactions, including substitution reactions with nucleophiles to form sulfonamides and sulfonic esters. The imidazole ring can also participate in various reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoroethyl group could increase the compound’s lipophilicity, while the sulfonyl chloride group would make the compound highly reactive. The imidazole ring could potentially participate in hydrogen bonding .Scientific Research Applications
Synthesis of N-Sulfonyl Imines
Imidazole derivatives are used as catalysts and solvents in the synthesis of N-sulfonyl imines. For instance, 3-methyl-1-sulfonic acid imidazolium chloride, an ionic liquid, has been employed as an efficient and recyclable catalyst for the preparation of N-sulfonyl imines via condensation of sulfonamides with aldehydes and isatin at room temperature, yielding high to excellent outcomes (Zolfigol et al., 2010).
Sensitivity Studies of Imidazole Derivatives
Research on imidazole-1-sulfonyl azide hydrochloride and its salts has shown the impact sensitivity of these compounds, with alternative salts being evaluated for safer handling. These findings contribute to the safer use and handling of imidazole-derived reagents in laboratory settings (Fischer et al., 2012).
Room Temperature Ionic Liquids
Direct trifluoroethylation of imidazole derivatives facilitates the production of room temperature ionic liquids (RTILs), demonstrating the utility of these reactions in creating novel materials with potential applications in green chemistry and material science (Zhang, Martin, Desmarteau, 2003).
Optical Properties and Applications
Studies on fused π-conjugated imidazolium chlorides, including those with trifluoromethyl groups, have explored their optical properties, demonstrating the influence of substituents and anion character on absorption and emission wavelengths. These properties suggest applications in optoelectronic devices and sensors (Takagi et al., 2015).
Synthesis of Sulfur(VI) Fluorides
Imidazole derivatives have been used in the synthesis of sulfur(VI) fluorides, offering a simplified procedure for preparing these compounds from sulfonyl imidazoles. This research has implications for the development of new reagents and materials in organic synthesis (Passia et al., 2022).
Safety and Hazards
Future Directions
The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in medicinal chemistry as a potential precursor for the synthesis of biologically active compounds. Further studies would be needed to explore its potential uses .
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O2S/c6-14(12,13)4-1-11(3-10-4)2-5(7,8)9/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPYJZIMKJKNGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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